An In-depth Technical Guide to the Chemical Properties of 8-Chloro-6-iodoquinoline
An In-depth Technical Guide to the Chemical Properties of 8-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 8-Chloro-6-iodoquinoline is limited in publicly available literature. The information presented in this guide is a consolidation of available data for the compound and inferred properties based on structurally related quinoline derivatives. All predicted data should be confirmed through experimental validation.
Introduction
8-Chloro-6-iodoquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a critical pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of the quinoline ring system.[3][4] This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Chloro-6-iodoquinoline, along with general experimental protocols for its synthesis and characterization based on methodologies used for similar compounds.
Core Chemical Properties
A summary of the core chemical properties for 8-Chloro-6-iodoquinoline is presented below. Where specific experimental data is unavailable, predicted values or data from structurally similar compounds are provided for guidance.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₅ClIN | [5] |
| Molecular Weight | 289.5 g/mol | [5] |
| CAS Number | 111454-67-2 | [5] |
| Appearance | Predicted to be a solid at room temperature. | Based on related iodo- and chloro-quinolines. |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Halogenated organic compounds are generally less soluble in polar solvents.[6] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature. | [5] |
Spectroscopic Data (Predicted)
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and iodo substituents. |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-150 ppm. The carbons directly attached to the halogen atoms will show characteristic shifts. |
| FT-IR | Characteristic peaks for C=C and C=N stretching of the quinoline ring are expected around 1600-1400 cm⁻¹. C-Cl and C-I stretching vibrations would appear in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 289.5 (for the most common isotopes ³⁵Cl and ¹²⁷I). The isotopic pattern for chlorine (M⁺ and M+2 in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of halogen atoms. |
Experimental Protocols (General Methodologies)
Specific experimental protocols for the synthesis and analysis of 8-Chloro-6-iodoquinoline are not detailed in the available literature. However, general methods for the synthesis and characterization of di-substituted quinolines can be adapted.
General Synthesis of Di-substituted Quinolines
The synthesis of halogenated quinolines can often be achieved through multi-step reactions starting from simpler aniline or quinoline precursors. Common named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[7][8] A plausible synthetic approach for 8-Chloro-6-iodoquinoline could involve the iodination of 8-chloroquinoline or the chlorination of 6-iodoquinoline.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 8-Chloro-6-iodoquinoline.
Methodology: Electrophilic Iodination of 8-Chloroquinoline (Hypothetical)
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Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline in a suitable solvent such as concentrated sulfuric acid.
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Addition of Reagent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid), to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution).
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Characterization Workflow
The identity and purity of the synthesized 8-Chloro-6-iodoquinoline would be confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow for Characterization:
Caption: A standard workflow for the characterization of a synthesized organic compound.
Potential Applications in Drug Development
Halogenated quinolines are a class of compounds with significant potential in medicinal chemistry. The presence and position of halogen substituents can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, thereby affecting its pharmacokinetic and pharmacodynamic properties.[9][10]
While the specific biological activities of 8-Chloro-6-iodoquinoline have not been extensively reported, related halogenated quinolines have demonstrated a variety of effects, including:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9]
-
Antimicrobial Activity: Halogenated 8-hydroxyquinolines, for instance, are known for their antibacterial and antifungal properties.[2]
-
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors which are crucial in cancer therapy.
Further research is required to elucidate the specific biological targets and therapeutic potential of 8-Chloro-6-iodoquinoline.
Safety and Handling
The safety data for 8-Chloro-6-iodoquinoline indicates that it is harmful if swallowed or inhaled and causes skin and eye irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
8-Chloro-6-iodoquinoline is a halogenated quinoline derivative with potential for applications in research and drug development. While specific experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for understanding its characteristics based on the well-established chemistry of related quinoline compounds. The provided general methodologies for synthesis and characterization can serve as a starting point for researchers interested in exploring the potential of this and other di-substituted quinolines. Experimental validation of the predicted properties is essential for any future research and development involving this compound.
References
- 1. Halogenated Quinolines | CymitQuimica [cymitquimica.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. achmem.com [achmem.com]
- 6. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijres.org [ijres.org]
